

Placebo Effect in Losmapimod FSHD Trials: A Comparative Analysis

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Compound of Interest

Compound Name: *Losmapimod*

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A detailed guide for researchers and drug development professionals on the clinical trial performance of **losmapimod** for Facioscapular Humeral Muscular Dystrophy (FSHD), with a focus on the placebo response.

This guide provides a comprehensive analysis of the clinical trial data for **losmapimod** in the treatment of Facioscapular Humeral Muscular Dystrophy (FSHD), with a particular emphasis on comparing the treatment effects to the placebo response. While **losmapimod**, a selective inhibitor of p38 α / β mitogen-activated protein kinases (MAPKs), did not meet its primary endpoints in recent clinical trials, a detailed examination of the data offers valuable insights for future research and trial design in FSHD.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Executive Summary

Losmapimod was investigated as a potential treatment for FSHD due to its ability to modulate the expression of Double Homeobox 4 (DUX4), a key factor in the pathophysiology of the disease.[\[1\]](#)[\[6\]](#) Clinical development included the Phase 2b ReDUX4 trial and the Phase 3 REACH trial.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#) Both studies failed to demonstrate a statistically significant effect of **losmapimod** on their primary endpoints compared to placebo.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) However, analysis of secondary and exploratory endpoints in the ReDUX4 trial suggested some potential for **losmapimod** to slow disease progression, as measured by muscle fat infiltration and functional outcomes.[\[8\]](#)[\[9\]](#) These promising signals were not replicated in the larger Phase 3 REACH trial.[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide will dissect the quantitative outcomes, experimental designs, and underlying

biological pathways to provide a clear comparison of the **losmapimod** and placebo arms in these key trials.

Data Presentation: Quantitative Outcomes of Losmapimod FSHD Trials

The following tables summarize the key quantitative data from the ReDUX4 (Phase 2b) and REACH (Phase 3) clinical trials, comparing the performance of **losmapimod** against placebo.

ReDUX4 (Phase 2b) Trial Results

Endpoint	Losmapimod Group	Placebo Group	Difference	p-value
Primary Endpoint: Change in DUX4-driven gene expression (log2 scale)	26.16	25.68	0.43	0.56[9]
Secondary Endpoint: Muscle Fat Infiltration (MFI) - Whole- body MSK-MRI (%)	0.03	0.52	-0.49	0.01[9]
Secondary Endpoint: Patients' Global Impression of Change (PGIC) (1-7 Likert scale)	-	-	-0.58	0.02[9]
Exploratory Endpoint: Timed Up & Go (TUG) time (seconds)	0.16	0.74	-0.58	Not significant[9]

REACH (Phase 3) Trial Results

Endpoint	Losmapimod Group	Placebo Group	p-value
Primary Endpoint: Change in Reachable Workspace (RWS) (RSA)	0.013 (± 0.007) improvement	0.010 (± 0.007) improvement	0.75[4][5]
Secondary Endpoint: Muscle Fat Infiltration (MFI) by MRI (%)	0.42% increase	0.576% increase	0.16[4][5]
Secondary Endpoint: Shoulder Abductor Strength (Hand-Held Dynamometry)	9.63% improvement	2.24% improvement	0.51[4][5]

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the results.

ReDUX4 (Phase 2b) Trial

- Study Design: A randomized, double-blind, placebo-controlled Phase 2b trial.[2]
- Participants: 80 individuals aged 18-65 years with a confirmed diagnosis of FSHD type 1 (FSHD1).[2][9][10]
- Intervention: Participants were randomized 1:1 to receive either **losmapimod** (15 mg, twice daily) or a matching placebo for 48 weeks.[2][9]
- Primary Endpoint: The primary endpoint was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[2][10]
- Secondary and Exploratory Endpoints: These included assessments of muscle pathology via MRI (Muscle Fat Infiltration), functional capacity (Reachable Workspace, Timed Up & Go),

and patient-reported outcomes (Patients' Global Impression of Change).[9][10]

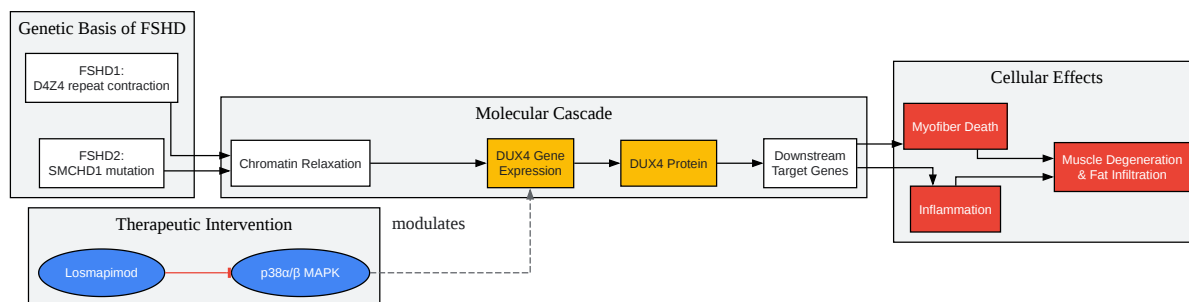
REACH (Phase 3) Trial

- Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[4]
- Participants: 260 patients with FSHD.[3][4]
- Intervention: Participants were randomized 1:1 to receive either **losmapimod** (15 mg, twice daily) or a placebo over a 48-week treatment period.[4]
- Primary Endpoint: The primary endpoint was the absolute change from baseline in Reachable Workspace (RWS).[4]
- Secondary Endpoints: Secondary endpoints included Muscle Fat Infiltration (MFI) as measured by MRI and shoulder abductor strength.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and the structure of the clinical trials can aid in understanding the context of the results.

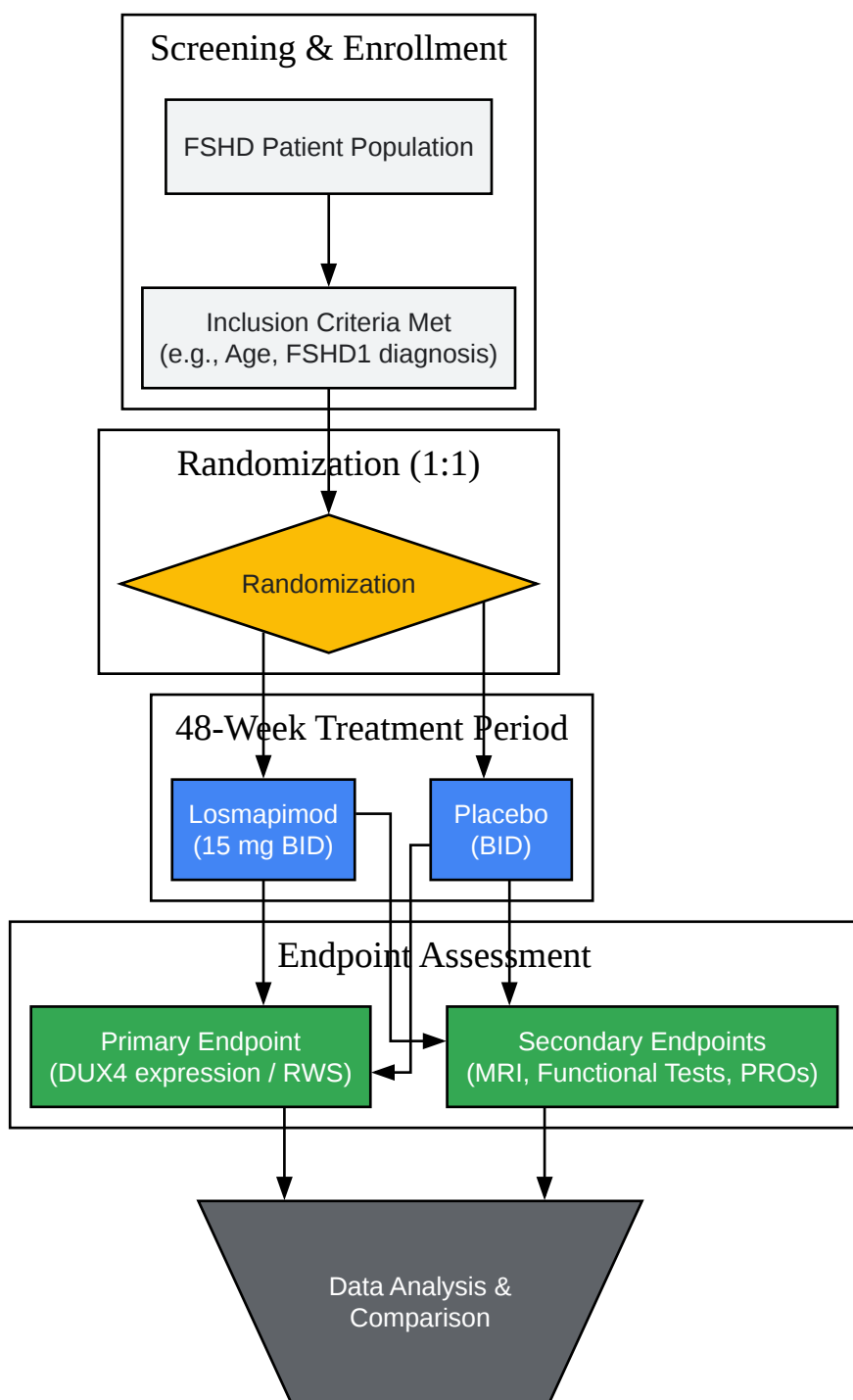
FSHD Pathophysiology and Losmapimod's Mechanism of Action



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Caption: Simplified signaling pathway in FSHD and the therapeutic target of **losmapimod**.

Losmapimod Clinical Trial Workflow



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Caption: Generalized workflow of the **losmapimod** Phase 2b and Phase 3 clinical trials.

Conclusion

The clinical development of **losmapimod** for FSHD underscores the challenges in translating preclinical findings into clinical efficacy. While the primary endpoints were not met, the data from the ReDUX4 and REACH trials provide a valuable resource for the FSHD research community. The observed placebo response in various functional and patient-reported outcomes highlights the importance of robust trial design and the need for sensitive and reliable endpoints in this slowly progressing disease. Future studies can build upon the lessons learned from the **losmapimod** trials to refine therapeutic strategies and improve the design of clinical investigations for FSHD.

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References

- 1. Losmapimod - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. muscular dystrophy uk [muscular dystrophy uk.org]
- 4. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 5. fshd society [fshd society.org]
- 6. muscular dystrophy news [muscular dystrophy news.com]
- 7. neurology live [neurology live.com]
- 8. muscular dystrophy news [muscular dystrophy news.com]
- 9. neurology live [neurology live.com]
- 10. neurology [neurology.org]
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